molecular formula C11H7ClF3N3O B3280435 (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine CAS No. 714962-04-6

(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine

Cat. No.: B3280435
CAS No.: 714962-04-6
M. Wt: 289.64 g/mol
InChI Key: XQKICFGZSQFAOB-UHFFFAOYSA-N
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Description

(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine (CAS 714962-04-6) is a chemical compound with a molecular weight of 289.64 g/mol and the molecular formula C11H7ClF3N3O . This pyrimidine-based scaffold is of significant interest in medicinal chemistry and drug discovery research. The pyrimidine nucleus is a privileged structure in the design of compounds with diverse biological properties . The presence of both a chloro and a trifluoromethoxy-phenylamine group on the pyrimidine core makes it a valuable intermediate for the synthesis of more complex molecules, particularly through further functionalization of the chloro group via metal-catalyzed cross-coupling reactions or nucleophilic substitution . Researchers utilize this and related pyrimidine derivatives in the exploration of new therapeutic agents, including investigations for the treatment of infectious diseases . The compound is intended for research applications as a building block or synthetic intermediate. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care. Refer to the Safety Datasheet for comprehensive hazard and handling information.

Properties

IUPAC Name

6-chloro-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-9-5-10(17-6-16-9)18-7-1-3-8(4-2-7)19-11(13,14)15/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKICFGZSQFAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=NC=N2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714962-04-6
Record name (6-chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine typically involves the reaction of 6-chloro-4-aminopyrimidine with 4-trifluoromethoxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can result in various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Chloro Substituent Modifications

  • 6-Chloro-N-[3-(trifluoromethyl)-phenyl]pyrimidin-4-amine (CAS 872510-82-2): Differs by replacing the trifluoromethoxy group with a trifluoromethyl group at the para position of the phenyl ring. Molecular weight: 273.64 g/mol.
  • (6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-amine hydrochloride (CAS 1185318-56-2):

    • Substitutes the aryl group with a piperidine ring.
    • Molecular weight: 249.14 g/mol.
    • The basic piperidine moiety increases water solubility and may enhance binding to cationic targets (e.g., ion channels) .

Additional Substituents on the Pyrimidine Core

  • 6-Chloro-N-cyclopentyl-2-methyl-5-[3-(trifluoromethoxy)phenyl]pyrimidin-4-amine (CAS 917895-88-6): Features a methyl group at the 2-position and a cyclopentylamine substituent. Molecular formula: C₁₇H₁₇ClF₃N₃O.

Functional Group Modifications on the Aromatic Ring

Trifluoromethoxy vs. Trifluoromethyl Groups

  • N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine: Incorporates a trifluoromethyl-anilino side chain instead of a direct trifluoromethoxy-phenyl group. Demonstrated a melting point of 469–471 K, suggesting higher crystallinity compared to trifluoromethoxy analogs .
  • 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (CAS 339015-98-4): Replaces the trifluoromethoxy group with a fluorophenylsulfanyl moiety. Molecular weight: 255.7 g/mol.

Solubility and pKa

  • (6-Chloro-pyrimidin-4-yl)-dimethyl-amine :

    • pKa: 2.83 (predicted), indicating weak basicity.
    • Requires storage under inert gas (N₂ or Ar) at 2–8°C, reflecting sensitivity to moisture and oxidation .
  • 6-Chloro-N-[3-(trifluoromethyl)-phenyl]pyrimidin-4-amine: No explicit pKa data, but the trifluoromethyl group likely lowers basicity compared to trifluoromethoxy analogs .

Biological Activity

Introduction

The compound (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine is a synthetic organic molecule characterized by its unique structural features, including a chloro-substituted pyrimidine ring and a trifluoromethoxy group attached to a phenyl moiety. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H7ClF3N3OC_{11}H_7ClF_3N_3O, with a molecular weight of 289.641 g/mol. The presence of functional groups such as the amine and trifluoromethoxy groups indicates diverse chemical reactivity, which can be exploited for biological applications.

PropertyValue
Molecular FormulaC11H7ClF3N3OC_{11}H_7ClF_3N_3O
Molecular Weight289.641 g/mol
LogP3.845
PSA (Polar Surface Area)47.040 Ų

The biological activity of this compound can be predicted through computational models such as the PASS (Prediction of Activity Spectra for Substances) software. Initial assessments suggest that compounds with similar structures may exhibit activity against various targets, including:

  • Enzymes involved in metabolic pathways.
  • Receptors implicated in diseases such as cancer and inflammation.

The compound's ability to engage in hydrogen bonding due to its amine group may enhance its interaction with biological macromolecules, influencing its pharmacological profile.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer potential of pyrimidine derivatives, including compounds structurally related to this compound. The results indicated that these derivatives could inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .
  • Enzyme Inhibition : Research has shown that similar pyrimidine compounds can act as inhibitors of specific enzymes involved in cancer metabolism, such as thymidylate synthase. This inhibition can lead to reduced tumor growth and enhanced efficacy when used alongside traditional chemotherapeutics .
  • Antioxidant Properties : Investigations into the antioxidant capabilities of related compounds have demonstrated their ability to mitigate oxidative stress in cellular models, which is crucial for protecting cells from damage associated with various diseases .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological profile. Techniques such as molecular docking studies and binding affinity assays are employed to assess these interactions.

Molecular Docking Example

A molecular docking study was conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. The results indicated favorable binding interactions, suggesting that modifications to the structure could enhance potency and selectivity against specific targets.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been identified, which may provide insights into the biological activity of this compound:

Compound NameStructural FeaturesUnique Characteristics
6-ChloropyrimidineChlorine on pyrimidineBasic structure for many derivatives
4-TrifluoromethoxyanilineAniline structure with trifluoromethylStrong electron-withdrawing properties
5-FluorouracilFluorinated pyrimidine derivativeEstablished anticancer agent

Q & A

Q. What are the standard synthetic routes for preparing (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine, and how are reaction conditions optimized for yield?

Methodological Answer: A common synthetic route involves condensation reactions under reflux conditions. For example, a related pyrimidine derivative was synthesized by refluxing 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethyl)aniline in chloroform for 5 hours, followed by column chromatography and crystallization . Key optimization parameters include solvent choice (e.g., chloroform for solubility), reaction time, and purification methods (e.g., silica gel chromatography). Yields up to 78.7% have been reported under these conditions.

Q. How is the compound characterized structurally, and what analytical techniques are most effective?

Methodological Answer: X-ray crystallography is the gold standard for determining crystal structure and hydrogen-bonding interactions. For instance, dihedral angles between the pyrimidine ring and substituent groups (e.g., 12.8° for phenyl groups) provide insights into molecular conformation . Complementary techniques include:

  • NMR spectroscopy : To confirm proton environments and substituent connectivity.
  • HPLC : For purity assessment (>98% purity is typical in research-grade samples).
  • Mass spectrometry : To verify molecular weight (e.g., 289.72 g/mol for a related compound) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies may arise from structural polymorphisms or variations in assay conditions. For example, polymorphic forms of pyrimidine derivatives exhibit differences in hydrogen-bonding networks, which can alter biological activity . To address contradictions:

  • Conduct systematic crystallographic comparisons to identify polymorphic variations.
  • Standardize in vitro assay conditions (e.g., cell lines, incubation times).
  • Validate activity using orthogonal methods (e.g., enzymatic assays vs. cellular viability tests).

Q. What computational strategies predict the compound's interaction with biological targets?

Methodological Answer: Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models are widely used. For example, docking studies on similar pyrimidine derivatives revealed interactions with kinase active sites, guided by electronic properties of the trifluoromethoxy group . Steps include:

  • Target selection : Prioritize receptors with known affinity for pyrimidine cores (e.g., tyrosine kinases).
  • Parameter optimization : Adjust force fields to account for halogen bonds (Cl, F) and π-π stacking.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Q. How do structural modifications at specific pyrimidine ring positions influence binding affinity and selectivity?

Methodological Answer: Substituent effects are critical. For example, replacing the 4-methoxyphenyl group with a morpholinophenyl moiety (as in 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amine) enhances solubility and target selectivity due to increased hydrogen-bonding potential . Methodological approaches include:

  • SAR (Structure-Activity Relationship) studies : Systematically vary substituents (e.g., Cl, CF₃O) and measure activity.
  • Co-crystallization : Resolve binding modes with target proteins to guide rational design.

Q. What strategies improve the compound's solubility for in vitro assays?

Methodological Answer: Poor solubility is addressed via:

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
  • Derivatization : Introduce polar groups (e.g., morpholine, sulfonyl) without disrupting the pharmacophore .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Additional Advanced Questions

Q. How does the trifluoromethoxy group influence the compound's electronic properties and reactivity?

Methodological Answer: The -OCF₃ group is electron-withdrawing, reducing electron density on the pyrimidine ring and enhancing electrophilic substitution reactivity. This is confirmed via:

  • DFT calculations : Analyze charge distribution and frontier molecular orbitals.
  • Hammett substituent constants : Correlate σ values with reaction rates in Suzuki-Miyaura couplings .

Q. What experimental designs are recommended for studying the compound's stability under physiological conditions?

Methodological Answer:

  • pH stability assays : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS.
  • Thermal gravimetric analysis (TGA) : Determine decomposition temperatures.
  • Light exposure tests : Assess photodegradation kinetics using UV-Vis spectroscopy .

Q. How can researchers validate the compound's role as a kinase inhibitor in mechanistic studies?

Methodological Answer:

  • Kinase profiling panels : Test against a panel of 50+ kinases to identify selectivity.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
  • Western blotting : Measure downstream phosphorylation markers (e.g., ERK, AKT) .

Q. What are the best practices for reconciling divergent spectroscopic data in structural elucidation?

Methodological Answer:

  • Multi-nuclear NMR : Combine ¹H, ¹³C, and ¹⁹F NMR to resolve ambiguities.
  • Cross-validate with IR spectroscopy : Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹).
  • Compare with computational predictions : Use software like ACD/Labs to simulate spectra .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine
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(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine

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